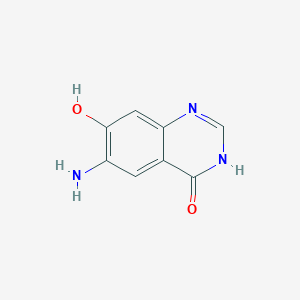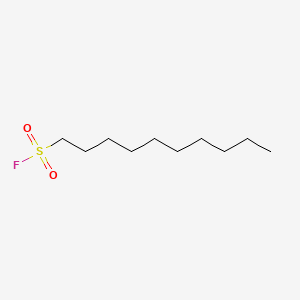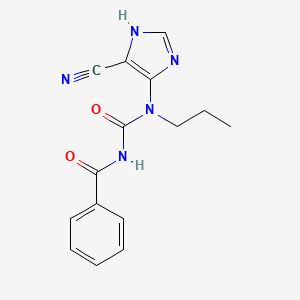![molecular formula C14H14N4O B12947979 4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol is a heterocyclic compound that features a triazolopyridine coreThe presence of the triazolopyridine moiety is known to impart various biological activities, making it a valuable scaffold for drug design .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. This eco-friendly method yields the target compound in a short reaction time with good-to-excellent yields .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2. More environmentally friendly oxidizers like PIFA and I2/KI can also be used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.
化学反应分析
Types of Reactions
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NaOCl and MnO2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols.
科学研究应用
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like JAK1 and JAK2.
作用机制
The compound exerts its effects primarily through enzyme inhibition. For instance, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways related to cell proliferation and immune response . In cancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, ultimately inducing cell apoptosis and G2/M phase arrest .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomeric form with a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its diverse biological activities and potential as a versatile scaffold in drug design.
属性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
4-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C14H14N4O/c1-8-5-11(6-9(2)13(8)19)10-3-4-12-16-14(15)17-18(12)7-10/h3-7,19H,1-2H3,(H2,15,17) |
InChI 键 |
ZEWDAEBJBUUEFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C2=CN3C(=NC(=N3)N)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)

![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)



![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)
![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)

